Positional Nitro Isomer Comparison: Divergent Antifungal Activity Against Candida albicans
In a direct head-to-head comparison of nitrophenyl-pyrazole substituted Schiff bases, the compound bearing the 4-nitrophenyl substituent (isomer 2c) demonstrated significantly different antifungal activity against C. albicans compared to its 2-nitrophenyl (2a) and 3-nitrophenyl (2b) analogs. The 2-nitrophenyl isomer was considerably more active, while the 4-nitrophenyl and 3-nitrophenyl isomers showed similar, reduced activity [1]. This demonstrates that the position of the nitro group is a critical determinant of antifungal potency, and the 4-nitrophenyl variant occupies a specific activity niche.
| Evidence Dimension | Antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | Qualitatively reported as less active than the 2-nitrophenyl isomer, similar to the 3-nitrophenyl isomer |
| Comparator Or Baseline | 2-nitrophenyl-pyrazole Schiff base (2a) and 3-nitrophenyl-pyrazole Schiff base (2b) |
| Quantified Difference | 2-nitrophenyl isomer (2a) is 'considerably more active' than both the 3- and 4-nitrophenyl isomers (2b and 2c) |
| Conditions | In vitro antifungal susceptibility assay; fungal strain: Candida albicans |
Why This Matters
This directly informs procurement for antifungal screening programs; selecting the 4-nitrophenyl isomer over the 2-nitrophenyl analog results in a different biological outcome and may be preferred for exploring a distinct structure-activity landscape.
- [1] Restrepo-Acevedo, A., Osorio, N., Giraldo-López, L. E., D'Vries, R. F., Zacchino, S., Abonia, R., Le Lagadec, R., & Cuenú-Cabezas, F. (2022). Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. Journal of Molecular Structure, 1253, 132289. View Source
